2-(4-Chlorophenoxy)-1-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}ethanone
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Overview
Description
2-(4-Chlorophenoxy)-1-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}ethanone is a complex organic compound that features a piperazine ring substituted with a chlorophenoxy group and a methylphenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenoxy)-1-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}ethanone typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Substitution Reactions: The chlorophenoxy and methylphenylsulfonyl groups are introduced through substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenoxy)-1-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2-(4-Chlorophenoxy)-1-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}ethanone has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological and psychiatric disorders.
Materials Science: It can be used in the development of advanced materials with specific electronic or mechanical properties.
Biological Research: The compound may be used in studies investigating the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenoxy)-1-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}ethanone involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity . The chlorophenoxy and methylphenylsulfonyl groups may enhance the compound’s binding affinity and selectivity for these targets.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenoxy)-1-(piperazin-1-yl)ethanone: This compound is structurally similar but lacks the methylphenylsulfonyl group.
1-(4-Chlorophenyl)piperazine: Another related compound, differing in the substitution pattern on the piperazine ring.
Uniqueness
The presence of both the chlorophenoxy and methylphenylsulfonyl groups in 2-(4-Chlorophenoxy)-1-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}ethanone imparts unique chemical and biological properties, potentially enhancing its efficacy and selectivity in various applications compared to similar compounds .
Properties
IUPAC Name |
2-(4-chlorophenoxy)-1-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O4S/c1-15-2-8-18(9-3-15)27(24,25)22-12-10-21(11-13-22)19(23)14-26-17-6-4-16(20)5-7-17/h2-9H,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJPCTDOJEJPQQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)COC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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